3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one
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Overview
Description
3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one is a synthetic organic compound. It is characterized by the presence of three aromatic rings, each substituted with different functional groups, including a chloro group, methoxy groups, and a methyl group. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Intermediate: Starting with 4-chloroaniline, react it with 3,4-dimethoxybenzaldehyde under acidic conditions to form an imine intermediate.
Reduction: Reduce the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine.
Coupling Reaction: Couple the amine with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the aromatic rings or the carbonyl group, leading to various reduced forms.
Substitution: The chloro group on the aromatic ring can be a site for nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If found to have biological activity, it could be a lead compound for the development of new pharmaceuticals.
Industry
In industry, it might be used in the synthesis of dyes, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)propan-1-one: Lacks the 4-methylphenyl group.
3-(4-Chloroanilino)-3-(4-methylphenyl)propan-1-one: Lacks the 3,4-dimethoxyphenyl group.
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one: Lacks the 4-chloroanilino group.
Uniqueness
The unique combination of functional groups in 3-(4-Chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-chloroanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3/c1-16-4-6-17(7-5-16)22(27)15-21(26-20-11-9-19(25)10-12-20)18-8-13-23(28-2)24(14-18)29-3/h4-14,21,26H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLMOOSOUASKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C=C2)OC)OC)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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